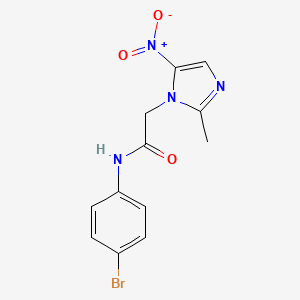
N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” is a synthetic organic compound that features a bromophenyl group and a nitroimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Acetamide formation: The final step involves the acylation of the imidazole derivative with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromophenyl group can undergo nucleophilic substitution reactions.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Amine derivatives: from the reduction of the nitro group.
Substituted imidazoles: from alkylation or acylation reactions.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial activity: Nitroimidazole derivatives are known for their antimicrobial properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical manufacturing: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” would depend on its specific biological target. Generally, nitroimidazole compounds exert their effects by:
DNA damage: The nitro group can be reduced to reactive intermediates that cause DNA strand breaks.
Enzyme inhibition: Binding to and inhibiting specific enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial activity.
Tinidazole: Another nitroimidazole used in the treatment of infections.
Uniqueness
“N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” is unique due to the presence of the bromophenyl group, which may confer additional biological activities or alter its pharmacokinetic properties compared to other nitroimidazoles.
Propriétés
Formule moléculaire |
C12H11BrN4O3 |
|---|---|
Poids moléculaire |
339.14 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-14-6-12(17(19)20)16(8)7-11(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |
Clé InChI |
AXGDJZNMZOEHTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Solubilité |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















